molecular formula C19H22N2O4S2 B1249246 Cystothiazole D

Cystothiazole D

Cat. No. B1249246
M. Wt: 406.5 g/mol
InChI Key: STHVLFLKSIMKHT-DLZOOJRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystothiazole D is a natural product found in Cystobacter fuscus and Cystobacter with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Cystothiazoles, including Cystothiazole D, have been a focus for synthetic chemists due to their complex structures and potent biological activities. Williams, Patnaik, and Clark (2001) detailed an enantiocontrolled preparation pathway for cystothiazoles A and C, highlighting their antifungal activity and function as inhibitors of mitochondrial oxidation (Williams, Patnaik, & Clark, 2001). DeRoy and Charette (2003) described the total synthesis of cystothiazole A, emphasizing the importance of stereochemistry in its synthesis (DeRoy & Charette, 2003).

  • Biosynthetic Pathways : Suzuki, Sakagami, and Ojika (2003) conducted biosynthetic studies on cystothiazole A, revealing insights into the metabolic precursors and pathways involved in its formation (Suzuki, Sakagami, & Ojika, 2003).

  • Structural Elucidation : The structural characteristics and functional elucidation of compounds similar to cystothiazoles, such as lanosterol 14α-demethylase complexes, were explored by Tyndall et al. (2016), providing insights into the structure-activity relationships of these compounds (Tyndall et al., 2016).

Antifungal and Antimicrobial Properties

  • Antifungal Activity : Ojika et al. (1998) discovered that cystothiazoles A and B, which are structurally related to Cystothiazole D, exhibited significant antifungal properties. They noted that these compounds inhibit fungi and human tumor cells by inhibiting mitochondrial NADH oxidation (Ojika et al., 1998).

  • Structure-Activity Relationships : Further studies by Ojika et al. (2006) on the structure-activity relationships of cystothiazole derivatives, including cystothiazole D, emphasized the importance of specific structural features for their antifungal activity (Ojika et al., 2006).

  • Bioconversion and Derivatives : Suzuki, Ojika, and Sakagami (2004) investigated the bioconversion of cystothiazole A into novel derivatives, highlighting the metabolic versatility of these compounds and their potential for generating new bioactive molecules (Suzuki, Ojika, & Sakagami, 2004).

properties

Product Name

Cystothiazole D

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

methyl (2E,4R,5S,6E)-5-hydroxy-3-methoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate

InChI

InChI=1S/C19H22N2O4S2/c1-11(2)18-21-14(10-27-18)19-20-13(9-26-19)6-7-15(22)12(3)16(24-4)8-17(23)25-5/h6-10,12,15,22H,1H2,2-5H3/b7-6+,16-8+/t12-,15+/m1/s1

InChI Key

STHVLFLKSIMKHT-DLZOOJRJSA-N

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=C)C)O)/C(=C\C(=O)OC)/OC

Canonical SMILES

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=C)C)O)C(=CC(=O)OC)OC

synonyms

cystothiazole D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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